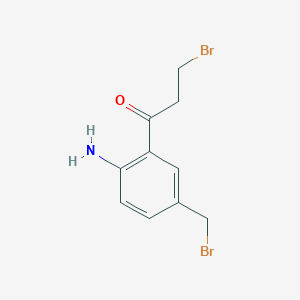
1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound with the molecular formula C10H11Br2NO This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-amino-5-methylphenylpropan-1-one, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with solvents such as acetic acid or dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one include other brominated aromatic compounds and amino-substituted phenyl derivatives. For example:
1-(2-Amino-5-bromophenyl)-3-bromopropan-1-one: Lacks the bromomethyl group but has similar reactivity.
2-Amino-5-(bromomethyl)phenylpropan-1-one: Similar structure but without the second bromine atom.
The uniqueness of this compound lies in its dual bromine substitution, which provides distinct reactivity and potential for diverse chemical transformations .
Biological Activity
1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its complex structure, which includes an amino group, bromomethyl group, and a ketone functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula and weight are approximately C11H12Br2N2O and 321.01 g/mol, respectively.
The biological activity of this compound is largely attributed to its electrophilic nature, influenced by the bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities or receptor functions. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Biological Activities
Preliminary studies have indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Research suggests that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The ability of the compound to interact with biological macromolecules may also extend to cancer cell lines, where it could inhibit proliferation or induce apoptosis.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Activity :
- A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity in Cancer Cells :
-
Enzyme Interaction Studies :
- Investigations into enzyme interactions revealed that this compound could inhibit key enzymes involved in metabolic pathways, further supporting its role as a potential therapeutic agent.
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one | Structure | Anticancer |
| 1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one | Structure | Antimicrobial |
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,6,13H2 |
InChI Key |
LYWGNXJRFZWSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)CCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















